Triterpenoid saponin tub

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triterpenoid saponin tub is a natural product found in Bolbostemma paniculatum with data available.

科学研究应用

Pharmacological Applications

-

Anticancer Properties

- Triterpenoid saponins have demonstrated significant anticancer effects by modulating multiple signaling pathways related to cellular proliferation, apoptosis, and angiogenesis. For instance, studies have shown that these compounds inhibit cancer cell growth and induce apoptosis in various cancer types through mechanisms involving oxidative stress and inflammation modulation .

-

Anti-inflammatory Effects

- Research indicates that certain triterpenoid saponins can suppress inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2. For example, a specific saponin was found to reduce the phosphorylation of NF-κB, thereby blocking its translocation to the nucleus and subsequent inflammatory signaling .

- Analgesic Activity

- Immunomodulatory Effects

- Antimicrobial Activity

Biosynthesis of Triterpenoid Saponins

Understanding the biosynthesis of triterpenoid saponins is crucial for optimizing their production and enhancing their therapeutic potential. The primary biosynthetic pathway involves the mevalonate pathway, leading to the formation of triterpene skeletons that are subsequently glycosylated to produce saponins . Advances in genetic engineering have also enabled the manipulation of biosynthetic pathways to increase yields of specific saponin compounds.

Commercial Applications

Triterpenoid saponins are utilized in various industries due to their surfactant properties:

- Cosmetics : Used as natural surfactants in cleansers and skincare products due to their foaming ability.

- Pharmaceuticals : Incorporated into formulations for their therapeutic properties, including as adjuvants in vaccines.

- Food Industry : Explored for their potential health benefits as functional food ingredients.

Table 1: Summary of Key Studies on Triterpenoid Saponins

属性

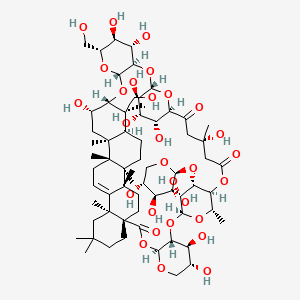

分子式 |

C65H102O29 |

|---|---|

分子量 |

1347.5 g/mol |

IUPAC 名称 |

(1S,4S,7R,8S,9R,11S,13S,14S,18S,21R,22R,23S,24R,25R,27R,28S,29S,30R,32R,34R,35S,37S,38S,41R,42R,46S,53S,54R,56S,57R)-7,8,18,22,23,24,28,29,35,57-decahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,42,46,48,48,53,54-decamethyl-56-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,26,31,33,55-nonaoxadecacyclo[39.9.3.211,14.121,25.134,38.01,46.04,9.027,32.037,42.045,53]heptapentacont-44-ene-2,16,20-trione |

InChI |

InChI=1S/C65H102O29/c1-27-45-47(90-51-42(79)36(73)30(70)23-84-51)44(81)53(86-27)91-48-37(74)31(71)24-85-54(48)94-56(82)65-17-15-57(2,3)25-62(65,8)34-12-14-64(10)61(7)20-29(69)50(59(5,26-67)33(61)11-13-63(64,9)60(34,6)16-18-65)93-55-49(40(77)38(75)32(22-66)87-55)92-52-43(80)39(76)41(78)46(89-52)28(68)19-58(4,83)21-35(72)88-45/h12,27,29-33,36-55,66-67,69-71,73-81,83H,11,13-26H2,1-10H3/t27-,29-,30+,31+,32+,33+,36-,37-,38+,39-,40-,41+,42+,43+,44+,45-,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60+,61-,62-,63-,64+,65+/m0/s1 |

InChI 键 |

BMCOIOWWHJTOPU-PIZJLCQLSA-N |

SMILES |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4(C6=CCC7(C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |

手性 SMILES |

C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@@H](CO[C@H]3OC(=O)[C@@]45CC[C@@]6(C(=CC[C@]7([C@]6(CC[C@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C(=O)C[C@](CC(=O)O2)(C)O)O)O)O)O)C)C)C)[C@@]4(CC(CC5)(C)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

规范 SMILES |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4(C6=CCC7(C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |

同义词 |

TBMS1 saponin tubeimoside 1 tubeimoside I tubeimoside-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。